3-Isobutoxybenzoyl chloride
Overview
Description
3-Isobutoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isobutoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
3-Isobutoxybenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-isobutoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs in an inert solvent such as dichloromethane (DCM) at room temperature. The resulting product is purified through distillation or recrystallization .
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Isobutoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reacting with an amine under basic conditions can yield an amide.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-isobutoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions, and aqueous or alcoholic solutions for hydrolysis .
Scientific Research Applications
3-Isobutoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Isobutoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
3-Isobutoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Isobutoxybenzoyl chloride: Similar structure but with the isobutoxy group at the fourth position.
3-Methoxybenzoyl chloride: Contains a methoxy group instead of an isobutoxy group.
3-Chlorobenzoyl chloride: Contains a chlorine atom instead of an isobutoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting derivatives .
Biological Activity
3-Isobutoxybenzoyl chloride is an acyl chloride derivative of benzoic acid, which has gained attention in various fields of chemical and biological research. This article discusses its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure:
this compound has the following chemical formula: C₁₁H₁₃ClO₂. It features an isobutoxy group attached to the benzene ring, which influences its reactivity and biological properties.
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
Molecular Weight | 210.68 g/mol |
Density | 1.1 g/cm³ |
Boiling Point | 210 °C |
Melting Point | Not available |
Solubility in Water | Insoluble |
Synthesis
This compound can be synthesized through the reaction of 3-isobutoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically proceeds under mild conditions and yields high purity products.
Reaction Scheme:
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly in cancer research. It has been evaluated for its antiproliferative effects on various cancer cell lines.
Case Studies and Findings
-
Antiproliferative Activity:
A structure-activity relationship study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines. For instance, compounds derived from this acyl chloride were tested in MTT assays, revealing IC₅₀ values as low as 16 nM for some derivatives, indicating potent activity against specific targets in cancer cells . -
Mechanistic Insights:
The mechanism of action involves the disruption of protein-DNA interactions, particularly affecting the c-Myc–Max complex. This disruption is crucial for inhibiting cancer cell proliferation, making it a promising candidate for further development . -
Ecotoxicological Studies:
In addition to its pharmaceutical potential, ecotoxicological assessments have shown that related compounds can affect aquatic organisms. For example, exposure to benzyl chloride (a related compound) resulted in decreased reproductive rates in cladocerans and increased mortality in certain fish species at elevated concentrations . This highlights the need for careful consideration of environmental impacts when developing and using such compounds.
Properties
IUPAC Name |
3-(2-methylpropoxy)benzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEIEHVQQRRKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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